![molecular formula C9H12O B14450345 6-Ethylidenebicyclo[2.2.1]heptan-2-one CAS No. 79657-43-5](/img/structure/B14450345.png)
6-Ethylidenebicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylidenebicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a seven-membered ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylidenebicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and ethylidene compounds.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with an ethylidene derivative under controlled conditions.
Oxidation: The resulting bicyclic compound is then subjected to oxidation to introduce the ketone functionality at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
6-Ethylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Ethylidenebicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties.
作用機序
The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A similar compound with a different substituent at the 6-position.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with methyl groups at the 7-position.
Uniqueness
6-Ethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
79657-43-5 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
6-ethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O/c1-2-7-3-6-4-8(7)9(10)5-6/h2,6,8H,3-5H2,1H3 |
InChIキー |
QPNGSDLLMRPLQR-UHFFFAOYSA-N |
正規SMILES |
CC=C1CC2CC1C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


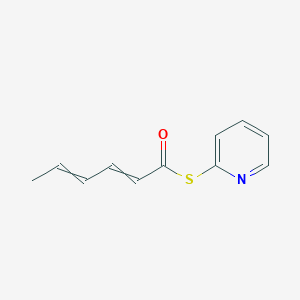
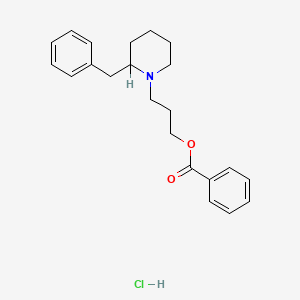
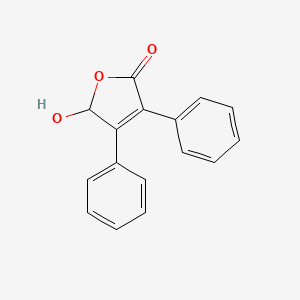

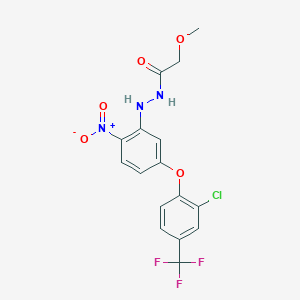

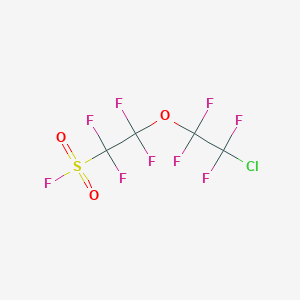
![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)


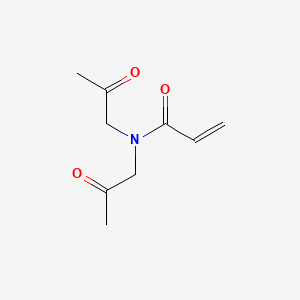

![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
